- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

94413-64-6 structure
Nome do Produto:methyl 2-cyanopyridine-4-carboxylate
methyl 2-cyanopyridine-4-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- Inchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- Chave InChI: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- SMILES: N#CC1C=C(C(OC)=O)C=CN=1
Propriedades Computadas
- Massa Exacta: 162.04300
- Massa monoisotópica: 162.042927438g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 218
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63
- XLogP3: 0.8
Propriedades Experimentais
- Densidade: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 107-109 ºC
- Ponto de ebulição: 296.6°C at 760 mmHg
- Ponto de Flash: 133.2°C
- Índice de Refracção: 1.536
- Solubilidade: Slightly soluble (6.2 g/l) (25 º C),
- Coeficiente de partição da água: Slightly Soluble in water (6.2 g/L) (25°C).
- PSA: 62.98000
- LogP: 0.73988
methyl 2-cyanopyridine-4-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302+H312+H332-H315-H319-H335
- Declaração de Advertência: P261-P280-P305+P351+P338
- Classe de Perigo:6.1
- Condição de armazenamento:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-cyanopyridine-4-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 25g |
¥156.00 | 2024-04-24 | |
eNovation Chemicals LLC | D409574-25g |
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |
94413-64-6 | 97% | 25g |
$1500 | 2023-09-04 | |
Ambeed | A171956-500g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 500g |
$414.0 | 2025-02-26 | |
Ambeed | A171956-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 1g |
$9.0 | 2025-02-26 | |
eNovation Chemicals LLC | D631488-100g |
2-Cyano-4-pyridine carboxylic acid Methyl ester |
94413-64-6 | 97% | 100g |
$260 | 2024-06-05 | |
Enamine | EN300-100141-25.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 25g |
$188.0 | 2023-05-01 | |
abcr | AB403420-1 g |
Methyl 2-cyanopyridine-4-carboxylate; . |
94413-64-6 | 1g |
€79.50 | 2023-04-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 20g |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 25g |
767CNY | 2021-05-08 | |
Enamine | EN300-100141-10.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 10g |
$101.0 | 2023-05-01 |
methyl 2-cyanopyridine-4-carboxylate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
Referência
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
Método de produção 3
Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C
1.2 3 h, 65 °C
1.2 3 h, 65 °C
Referência
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylationsNature (London, 2023, 615(7950), 67-72,
Método de produção 4
Condições de reacção
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referência
- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Referência
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referência
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
Referência
- Process for preparation of Topiroxostat, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
Referência
- Preparation of Tpiroxostat crystal form I, China, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referência
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Referência
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistryTetrahedron, 2016, 72(51), 8470-8478,
Método de produção 11
Condições de reacção
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C
Referência
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
Referência
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux
Referência
- Method for synthesizing impurity of topiroxostat, China, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Referência
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C
Referência
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
Método de produção 16
Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C
Referência
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referência
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referência
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referência
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- trimethylsilanecarbonitrile
- Methyl 2-Methylisonicotinic acid
- Methyl isonicotinate
- Methyl nicotinate 1-oxide
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate Literatura Relacionada
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

Pureza:99%
Quantidade:500g
Preço ($):552.0